molecular formula C23H23NO5 B6259805 rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis CAS No. 2138072-66-7

rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis

Cat. No.: B6259805
CAS No.: 2138072-66-7
M. Wt: 393.4 g/mol
InChI Key: DHJKGVRAKBFRCL-NPMXOYFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic carboxylic acid featuring a fused pyrano[3,4-c]pyrrole scaffold. Key structural attributes include:

  • Molecular formula: C₂₃H₂₃NO₅ (molecular weight: 409.44 g/mol) .
  • Functional groups: A fluorenylmethoxycarbonyl (Fmoc) protecting group at position 2 and a carboxylic acid moiety at position 7a.
  • Stereochemistry: The cis configuration at the 3aR and 7aR positions ensures a rigid, fused bicyclic system.
  • Applications: Likely used as a building block in peptide synthesis or medicinal chemistry due to the Fmoc group’s compatibility with solid-phase synthesis .

Properties

CAS No.

2138072-66-7

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)23-9-10-28-12-15(23)11-24(14-23)22(27)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m0/s1

InChI Key

DHJKGVRAKBFRCL-NPMXOYFQSA-N

Isomeric SMILES

C1COC[C@H]2[C@@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1COCC2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization-Based Approach

The pyrano-pyrrole core is constructed via a ring-closing metathesis (RCM) or acid-catalyzed cyclization . A representative protocol involves:

  • Precursor Preparation : Starting with a dihydropyran derivative functionalized with a pyrrolidine moiety.

  • Cyclization : Using p-toluenesulfonic acid (p-TsOH) in toluene under reflux to form the octahydropyrano[3,4-c]pyrrole framework.

  • Fmoc Protection : Treating the secondary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to install the Fmoc group.

Key Reaction Conditions :

StepReagents/ConditionsYield
Cyclizationp-TsOH, toluene, reflux, 12 h65–70%
Fmoc ProtectionFmoc-Cl, DIPEA, DCM, 0°C → rt, 2 h85–90%

Stereoselective Synthesis

The cis configuration at 3a and 7a is achieved via asymmetric catalysis or chiral auxiliary-mediated synthesis :

  • Chiral Pool Strategy : Utilizing D- or L-proline derivatives to induce stereochemistry during cyclization.

  • Catalytic Asymmetric Hydrogenation : Employing Ru-BINAP complexes to reduce double bonds in intermediates with high enantiomeric excess (ee > 95%).

Carboxylic Acid Functionalization

The C7a-carboxylic acid group is introduced through:

  • Oxidation : Treating a hydroxymethyl precursor with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions.

  • Hydrolysis : Saponification of a methyl ester using LiOH in tetrahydrofuran (THF)/water.

Optimization Note : Hydrolysis with LiOH at 0°C minimizes epimerization at the stereogenic centers.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes non-polar impurities.

  • Reverse-Phase HPLC : Achieves >98% purity using a C18 column and acetonitrile/water gradient.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58–7.40 (m, 6H, Fmoc Ar-H), 4.40–4.20 (m, 3H, CH₂OCO and CHN), 3.90–3.70 (m, 2H, pyran OCH₂).

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₃NO₅ [M+H]⁺: 394.1649; found: 394.1653.

Challenges and Mitigation Strategies

  • Epimerization at C7a :

    • Cause : Base-mediated racemization during ester hydrolysis.

    • Solution : Use low-temperature conditions (0–5°C) and short reaction times.

  • Fmoc Deprotection Prematurely :

    • Cause : Acidic conditions in subsequent steps.

    • Solution : Replace Fmoc with tert-butoxycarbonyl (Boc) for acid-stable protection.

Applications and Derivatives

The compound serves as a key intermediate in:

  • Peptide Mimetics : Its rigid pyrano-pyrrole scaffold mimics β-turn structures in bioactive peptides.

  • Kinase Inhibitors : Functionalization at C7a with amides or esters yields candidates for ATP-binding site targeting .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Carboxylic acid group : Prone to amidation, esterification, and decarboxylation.

  • Fmoc-protected amine : Susceptible to hydrolysis under basic conditions (e.g., piperidine).

  • Ester moiety : Labile to hydrolytic cleavage (acidic or basic conditions).

Fmoc Group Removal

The Fmoc protecting group is typically removed via base-catalyzed hydrolysis (e.g., piperidine in DMF), yielding the free amine. This reaction is critical in peptide synthesis or deprotection steps .

Mechanism :

  • Nucleophilic attack by the base (e.g., piperidine) on the carbamate oxygen.

  • Formation of a tetrahedral intermediate, followed by elimination of the Fmoc group.

Amidation of the Carboxylic Acid

The carboxylic acid can undergo amidation with amines via coupling agents (e.g., EDC/HOBt). This reaction is essential for forming bioactive derivatives .

Conditions :

  • Activating agents: EDC, HOBt, or DCC.

  • Solvents: DMF, DCM, or THF.

Ester Hydrolysis

The ester moiety (from the Fmoc group) can hydrolyze under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the corresponding carboxylic acid .

Selectivity :

  • Acidic conditions favor hydrolysis of the ester without affecting the amine.

  • Basic conditions may also deprotect the Fmoc group.

Table 1: Common Reaction Types

Reaction TypeFunctional Group InvolvedProducts/Outcome
Fmoc deprotectionFmoc-protected amineFree amine (rac-(3aR,7aR)-...-7a-carboxylic acid)
AmidationCarboxylic acidAmide derivatives
Ester hydrolysisFmoc esterCarboxylic acid + fluorenylmethanol

Table 2: Reaction Conditions

ReactionReagents/SolventsTemperature/TimeKey Notes
Fmoc deprotectionPiperidine/DMF~25°C, 30 minMinimal side reactions
AmidationEDC/HOBt, DMF~0°C to RT, 12–24 hActivates carboxylic acid for coupling
Ester hydrolysisNaOH/THF or HCl/MeOH~25°C, 1–4 hAcidic conditions preserve amine

Limitations and Challenges

  • Stereochemical Sensitivity : Reactions must preserve the (3aR,7aR) configuration to maintain biological relevance .

  • Fmoc Stability : Deprotection requires careful control to avoid side reactions (e.g., racemization).

  • Solubility Issues : Polar functional groups may necessitate cosolvents for homogeneous reaction conditions .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in the synthesis of various biologically active molecules. The Fmoc group provides a protective mechanism for amines during peptide synthesis, facilitating the formation of complex peptides that can exhibit significant biological activity.

Peptide Synthesis

In peptide chemistry, rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid is utilized as a protected amino acid derivative. The Fmoc protection allows for selective deprotection under mild basic conditions, making it advantageous in multi-step synthesis processes.

Drug Development

The ability to modify the compound's functional groups opens avenues for drug development, particularly in designing inhibitors or modulators for various biological targets. Its structural analogs may possess enhanced pharmacological properties or reduced side effects.

Case Study 1: Synthesis of Peptide Libraries

A study demonstrated the use of Fmoc-octahydropyrano-pyrrole in generating peptide libraries aimed at identifying novel therapeutic agents. The compound facilitated the synthesis of diverse sequences while maintaining high purity and yield due to its stable protective group.

Case Study 2: Anticancer Activity

Research indicated that derivatives of rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole exhibit promising anticancer properties. In vitro studies showed that these compounds inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological target involved. Research is ongoing to elucidate the detailed pathways and molecular targets that mediate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

rac-(3aR,6aR)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis

  • Molecular formula: C₂₂H₂₁NO₅ (molecular weight: 379.41 g/mol) .
  • Key differences: Ring system: Contains a furo[2,3-c]pyrrole (5-membered oxygen-containing ring) instead of pyrano[3,4-c]pyrrole (6-membered oxygen-containing ring). Molecular weight: Lower by 30.03 g/mol due to reduced carbon content in the furan ring.
Table 1: Structural Comparison with Furo[2,3-c]pyrrole Analog
Property Target Compound (Pyrano) Furo Analogue
Molecular formula C₂₃H₂₃NO₅ C₂₂H₂₁NO₅
Molecular weight (g/mol) 409.44 379.41
Oxygen-containing ring size 6-membered (pyran) 5-membered (furan)
Stereochemical complexity High (cis-3aR,7aR) High (cis-3aR,6aR)

(3aR,7aR)-2-[(tert-Butoxy)carbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

  • Molecular formula: C₁₇H₂₃NO₅ (estimated) .
  • Key differences :
    • Protecting group : Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
    • Stability : Boc is acid-labile, whereas Fmoc requires basic conditions (e.g., piperidine) for cleavage. This impacts synthetic strategies .
    • Solubility : The Boc group’s lower hydrophobicity may improve aqueous solubility relative to the Fmoc-protected compound.
Table 2: Protecting Group Comparison
Property Fmoc-Protected Compound Boc-Protected Analog
Protecting group Fmoc Boc
Deprotection conditions Base (e.g., piperidine) Acid (e.g., TFA)
Hydrophobicity High (aromatic fluorenyl) Moderate (aliphatic tert-butyl)

Racemic-(3aR,6S,7aR)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

  • Key differences: Ring fusion: Furo[3,2-b]pyridine system vs. pyrano[3,4-c]pyrrole. Nitrogen placement: Pyridine nitrogen alters electronic properties and hydrogen-bonding capacity compared to the pyrrole nitrogen in the target compound .

Research Findings and Implications

  • Stereochemical stability : The cis configuration in the target compound likely enhances rigidity, which is advantageous for designing conformationally restricted pharmacophores .
  • Spectroscopic characterization : While direct NMR data for the target compound are unavailable in the provided evidence, analogous compounds (e.g., ’s Zygocaperoside) highlight the utility of ¹H/¹³C-NMR and X-ray crystallography for resolving fused bicyclic systems .
  • Synthetic utility : The Fmoc group’s orthogonal protection makes the target compound valuable in iterative peptide synthesis, whereas Boc-protected analogs () are better suited for acid-sensitive intermediates .

Biological Activity

The compound rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid (CAS No. 2138072-66-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.47 g/mol
  • CAS Number : 2138072-66-7
  • Structural Characteristics : The compound features a fluorenylmethoxycarbonyl group and a pyrrolidine core, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Aryl Hydrocarbon Receptor (AHR) Modulation :
    • The compound may act as a ligand for the AHR, which is involved in the regulation of gene expression linked to xenobiotic metabolism and developmental processes. Activation of AHR has been shown to influence cardiovascular health, reproduction, and immune responses .
  • Antioxidant Activity :
    • Preliminary studies indicate that derivatives of similar structures exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have demonstrated neuroprotective effects in models of neurodegenerative diseases by inhibiting protein aggregation and promoting neuronal survival .

Biological Activity Data

Activity TypeObservationsReferences
AHR ActivationInduces transcriptional changes linked to xenobiotic response elements
Antioxidant EffectsScavenging of ROS in vitro
NeuroprotectionInhibition of α-synuclein aggregation in mouse models

Case Studies

  • Developmental Toxicity in Zebrafish :
    • A study explored the effects of AHR ligands on larval zebrafish development. It was found that exposure to compounds activating AHR led to significant morphological changes, indicating potential developmental toxicity .
  • Neurodegenerative Disease Models :
    • Research involving mouse models of Parkinson's disease demonstrated that compounds with structural similarities reduced neuroinflammation and improved motor function when administered post-symptom onset, suggesting therapeutic potential for neurodegenerative conditions .

Q & A

What are the recommended safety protocols for handling this compound given limited toxicity and ecological data?

Methodological Answer:
Due to the absence of comprehensive toxicity and ecological data (common in early-stage research compounds), adhere to the precautionary principles outlined in safety data sheets (SDS) for analogous Fmoc-protected heterocycles:

  • Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact .
  • Avoid incompatible materials (strong acids/bases, oxidizing agents) to prevent hazardous decomposition .
  • Store in a dry, ventilated area away from ignition sources, and dispose of waste via hazardous waste protocols .
  • Conduct initial toxicity screenings (e.g., Ames test for mutagenicity) to fill data gaps .

How can synthetic routes for this compound be optimized to minimize epimerization during Fmoc deprotection?

Methodological Answer:
Epimerization at the pyrrolidine stereocenter is a known challenge. To mitigate this:

  • Use orthogonal protecting groups (e.g., Alloc for secondary amines) to reduce repetitive piperidine exposure .
  • Optimize deprotection conditions: Replace DBU with milder bases (e.g., morpholine) and monitor pH to stabilize the carboxylate intermediate .
  • Validate stereochemical integrity via chiral HPLC or circular dichroism (CD) after each synthetic step .

What computational methods are effective for predicting stereochemical stability in varying solvent environments?

Methodological Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) hybrid models:

  • Perform reaction path searches using density functional theory (DFT) to identify transition states that may lead to stereoinversion .
  • Simulate solvation effects with COSMO-RS to predict solvent-induced conformational changes in the octahydropyrano-pyrrole core .
  • Validate predictions with experimental dynamic NMR to correlate solvent polarity with rotational barriers .

How should researchers address contradictions in reported solubility data for Fmoc-protected pyrrolidine derivatives?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve:

  • Purify the compound via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to ≥98% purity .
  • Characterize polymorphs using powder X-ray diffraction (PXRD) and correlate solubility with crystal packing .
  • Use molecular dynamics simulations to model solvation free energy in polar aprotic solvents (e.g., DMF vs. NMP) .

What advanced spectroscopic techniques confirm the cis configuration in the octahydropyrano-pyrrole core?

Methodological Answer:

  • ROESY NMR : Identify through-space correlations between the pyran oxygen and pyrrolidine protons to confirm spatial proximity .
  • X-ray crystallography : Resolve the absolute configuration by growing single crystals in tert-butyl alcohol/water mixtures .
  • Vibrational circular dichroism (VCD) : Detect subtle conformational differences in the carboxylate moiety .

How can AI-driven autonomous laboratories accelerate reaction optimization for derivatives?

Methodological Answer:
Implement closed-loop systems integrating:

  • High-throughput experimentation (HTE) : Screen 100+ conditions (catalysts, solvents) in parallel using microfluidic reactors .
  • Bayesian optimization : Prioritize conditions based on real-time LC-MS yield data .
  • Automated feedback : Adjust parameters (temperature, stoichiometry) via machine learning models trained on historical reaction datasets .

What methodologies assess the compound’s stability under long-term storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Stability-indicating assays : Use UPLC-PDA at 254 nm to track decomposition products (e.g., free pyrrolidine or Fmoc cleavage) .
  • Isothermal calorimetry (ITC) : Measure heat flow to detect amorphous-to-crystalline phase transitions during storage .

How to design a scalable purification protocol that maintains stereochemical fidelity?

Methodological Answer:

  • Flash chromatography : Optimize gradients using silica gel functionalized with chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Simulated moving bed (SMB) chromatography : Achieve continuous separation with >99% enantiomeric excess (ee) for gram-scale batches .
  • Cryogenic crystallization : Induce selective crystallization in ethanol/dry ice mixtures to remove diastereomeric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.